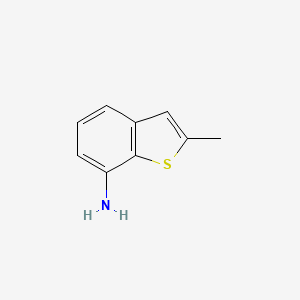
2-Methyl-1-benzothiophen-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-benzothiophen-7-amine is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science. The structure of this compound consists of a benzene ring fused with a thiophene ring, with a methyl group at the 2-position and an amine group at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-benzothiophen-7-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions can lead to the formation of benzothiophene motifs . Another method involves the use of aryne intermediates with alkynyl sulfides to form benzothiophenes in a one-step intermolecular manner .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-benzothiophen-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the amine position.
Aplicaciones Científicas De Investigación
2-Methyl-1-benzothiophen-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-benzothiophen-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
2-Methyl-1-benzothiophen-7-amine can be compared with other benzothiophene derivatives, such as:
Benzothiophene: The parent compound without the methyl and amine groups.
2-Methylbenzothiophene: Lacks the amine group at the 7-position.
7-Aminobenzothiophene: Lacks the methyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9NS |
|---|---|
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
2-methyl-1-benzothiophen-7-amine |
InChI |
InChI=1S/C9H9NS/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,10H2,1H3 |
Clave InChI |
MJOUZTUAYBRDKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(S1)C(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


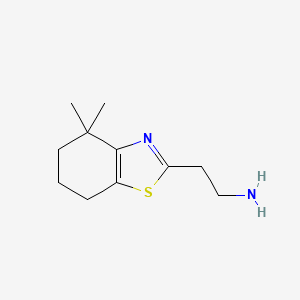



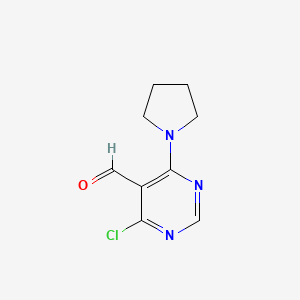
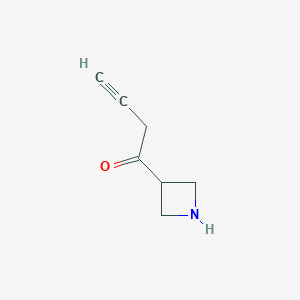
![N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13180136.png)
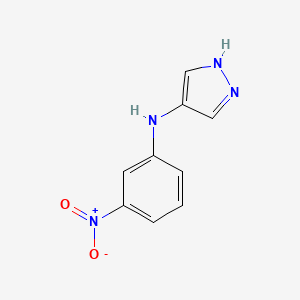
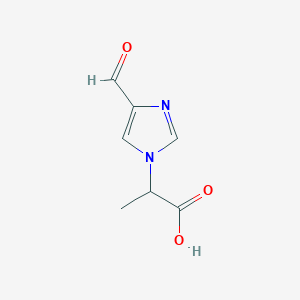
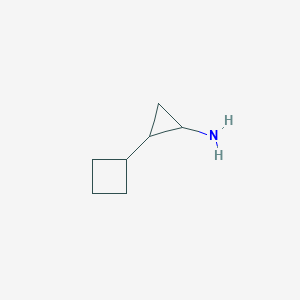
![7-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13180158.png)
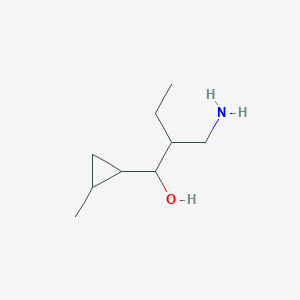

![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)
